

# (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid CAS number

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## Compound of Interest

**Compound Name:** (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid

**Cat. No.:** B1417936

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An In-depth Technical Guide to (4-Fluoro-3-(carbamoyl)phenyl)boronic Acids for Advanced Research

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction: Navigating the Nomenclature and Significance

The precise compound "**(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid**" is not widely documented in readily available chemical literature or supplier catalogs. However, a closely related and structurally significant analogue, (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, is well-characterized and commercially available, bearing the CAS Number 874219-19-9. [1][2][3] This guide will focus on this specific analogue, providing a comprehensive technical overview of its properties, synthesis, and applications, which are directly translatable to the broader class of substituted phenylboronic acids.

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a bifunctional organic compound that has emerged as a valuable building block in modern medicinal chemistry and organic synthesis. Its utility is anchored in the dual reactivity of its constituent parts: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and the fluorinated, substituted

phenyl ring, which allows for the fine-tuning of molecular properties in drug candidates. The strategic placement of the fluorine atom and the methylcarbamoyl group influences the electronic properties and the pKa of the boronic acid, enhancing its reactivity and stability, and providing vectors for modifying solubility, metabolic stability, and target binding interactions.<sup>[4]</sup>

This guide offers a deep dive into the practical and theoretical aspects of this reagent, designed to empower researchers in leveraging its full potential in complex synthetic pathways and drug discovery programs.

## Core Physicochemical and Structural Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid are summarized below.

Table 1: Key Properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Property	Value	Source(s)
CAS Number	874219-19-9	<sup>[1][2][3]</sup>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BFNO <sub>3</sub>	<sup>[1][2]</sup>
Molecular Weight	196.97 g/mol	<sup>[5]</sup>
IUPAC Name	[4-Fluoro-3- [(methylamino)carbonyl]phenyl ]boronic acid	<sup>[1]</sup>
Appearance	White to off-white crystalline powder	<sup>[6]</sup>
Purity	Typically ≥98%	<sup>[3]</sup>
Melting Point	255 °C (literature value for a similar analogue)	<sup>[6]</sup>

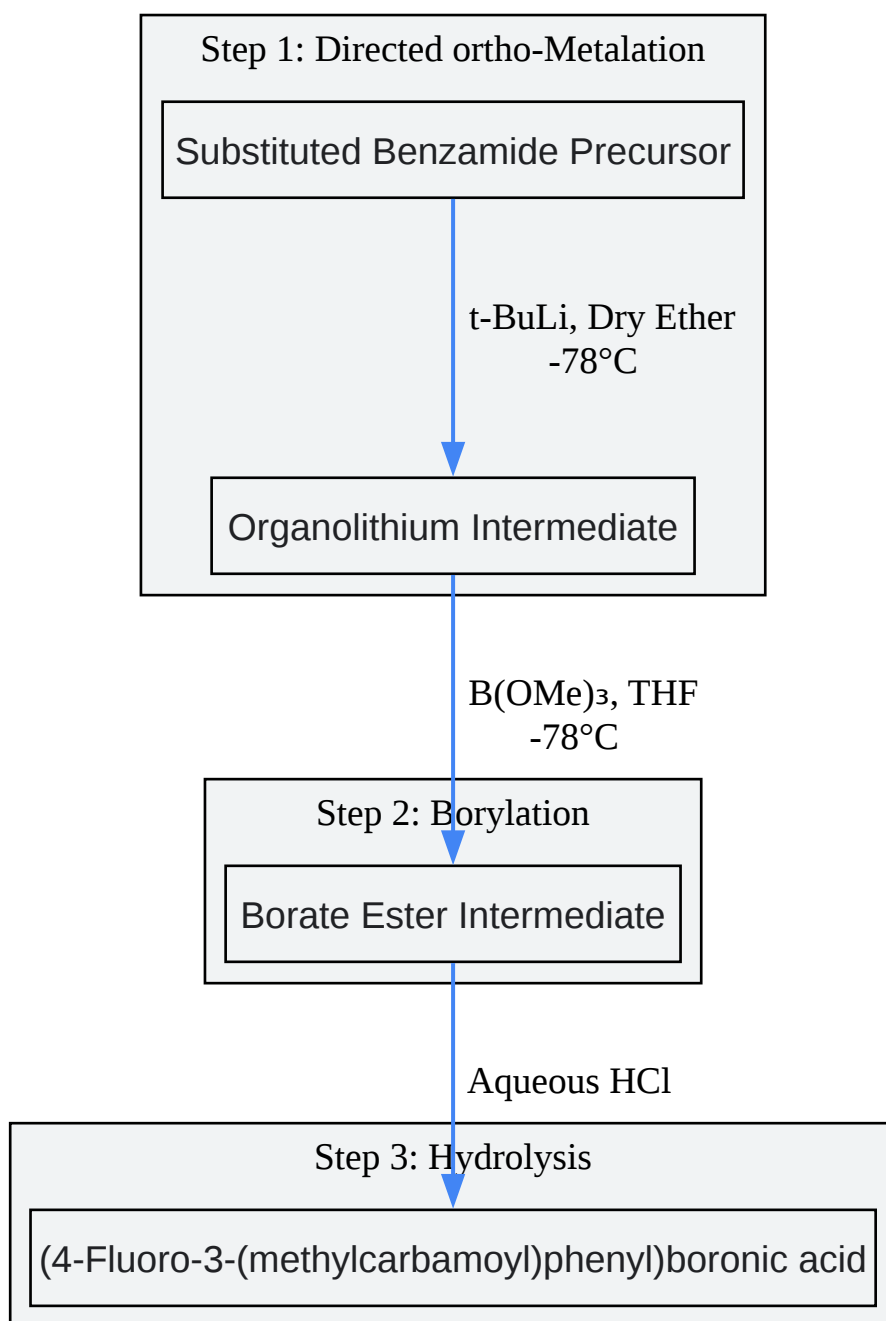
## Synthesis and Mechanistic Considerations

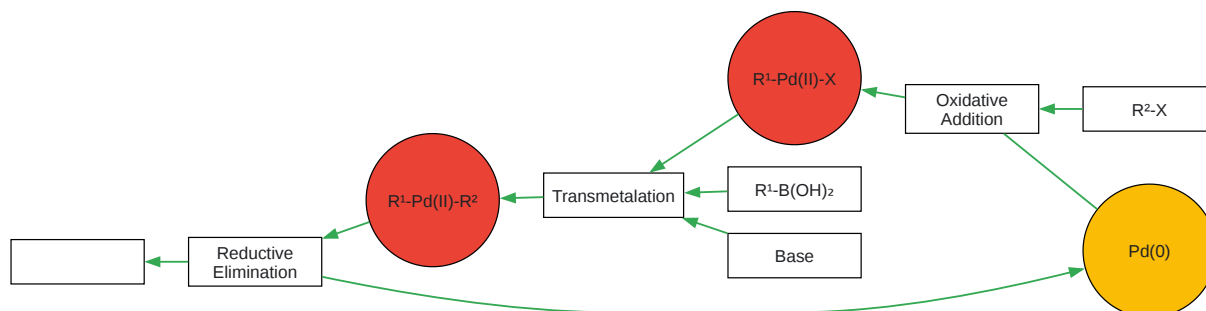
The synthesis of substituted phenylboronic acids like (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid typically proceeds via a directed ortho-metalation (DoM) strategy, followed by borylation. This powerful method allows for the regioselective introduction of the boronic acid group.

Causality in the Synthetic Pathway:

- **Starting Material Selection:** The synthesis begins with a precursor molecule where the directing group (in this case, the amide) and other substituents are already in place on the aromatic ring.
- **Directed ortho-Metalation (Lithiation):** A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or tert-butyl lithium (t-BuLi), is used to deprotonate the aromatic ring.<sup>[4]</sup> The amide group directs the lithium to the adjacent ortho position. This reaction is conducted at very low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive organolithium intermediate.<sup>[4]</sup>
- **Borylation (Quenching):** The organolithium intermediate is a potent nucleophile. It is "quenched" by reacting it with an electrophilic boron source, most commonly trimethyl borate (B(OMe)<sub>3</sub>).<sup>[4]</sup> The borate ester forms instantaneously.
- **Hydrolysis:** The final step is an acidic workup (e.g., with aqueous HCl), which hydrolyzes the borate ester to the desired boronic acid.

This sequence provides a reliable and high-yield pathway to the target molecule, leveraging well-understood organometallic principles.





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